

Guanidine Carbonate: A Versatile Raw Material in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

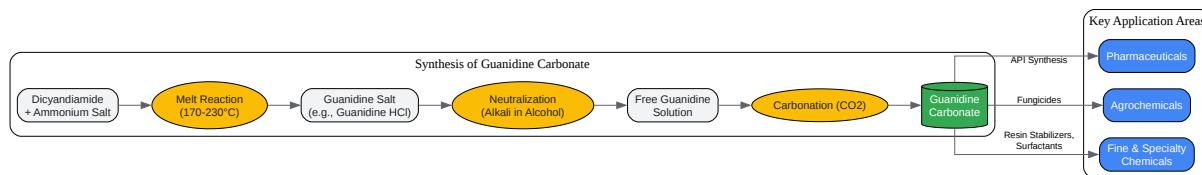
Compound Name: Guanidine, carbonate

Cat. No.: B1580651

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate is a strongly basic, nitrogen-rich organic salt that has emerged as a highly versatile and valuable raw material in the field of organic synthesis. Its unique combination of properties—acting as a potent organic base, a precursor to the guanidinium moiety, and a pH regulator—makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^{[1][2]} This guide provides a comprehensive overview of guanidine carbonate, focusing on its physicochemical properties, key synthetic applications, and detailed experimental protocols relevant to researchers and professionals in drug development.


Physicochemical Properties

Guanidine carbonate, with the chemical formula $(\text{H}_2\text{NC}(\text{NH})\text{NH}_2)_2 \cdot \text{H}_2\text{CO}_3$, is a white crystalline powder.^[2] Its utility in various synthetic contexts is largely dictated by its physical and chemical characteristics, which are summarized below.

Property	Value	Reference(s)
CAS Number	593-85-1	[1]
Molecular Formula	C ₃ H ₁₂ N ₆ O ₃	[3]
Molecular Weight	180.17 g/mol	[3][4]
Appearance	White to off-white crystalline powder	[5]
Melting Point	>300 °C (decomposes)	[6]
Density	1.25 - 1.29 g/cm ³	[6][7]
pKa	~12.5	
pH	11.2 (40 g/L aqueous solution)	[5]
Solubility in Water (20-22°C)	42-45 g/100g (420-450 g/L)	[6][8][9]
Solubility in Methanol (20°C)	0.55 g/100g	[2][8]
Solubility in Other Solvents	Almost insoluble in acetone, benzene, and ether	[2][8]

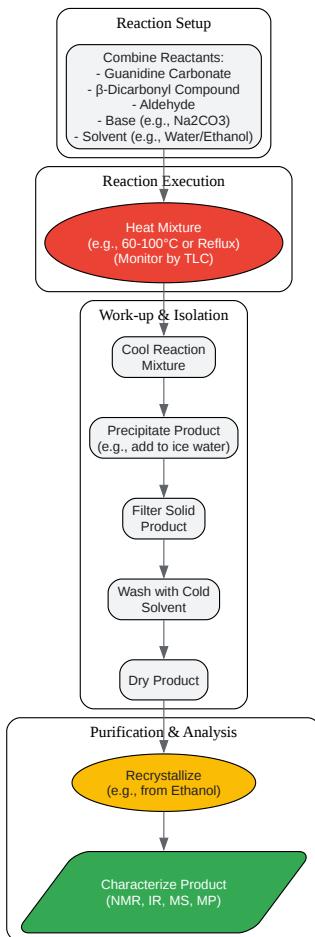
Industrial Synthesis and Applications Overview

Guanidine carbonate is typically synthesized on an industrial scale from readily available precursors. A common method involves the melt reaction of dicyandiamide with an ammonium salt (e.g., ammonium chloride) at high temperatures (170-230°C) to form a guanidine salt. This salt is then dissolved in an alcohol, and an alkali is added to liberate the free guanidine base. Finally, the solution is treated with carbon dioxide to precipitate guanidine carbonate. This process provides a cost-effective and scalable route to a key synthetic intermediate.

[Click to download full resolution via product page](#)

Fig. 1: Industrial synthesis and application workflow of guanidine carbonate.

Core Reactivity in Organic Synthesis


Guanidine carbonate's utility stems from its dual reactivity as both a strong base and a nucleophilic source of the guanidine moiety.

- As a Strong Organic Base: With a pKa of approximately 12.5, guanidine carbonate is a powerful, non-hygroscopic, and cost-effective organic base. It is particularly effective in catalyzing reactions that require the deprotonation of carbon acids, such as aldol and Knoevenagel condensations, without introducing inorganic ions that can complicate product purification.
- As a Nucleophile and Precursor: The guanidine unit is a key structural motif in numerous biologically active molecules. Guanidine carbonate serves as a direct and stable source for installing this functional group, most notably in the synthesis of heterocyclic systems like pyrimidines and in direct guanylation reactions.

Key Synthetic Applications and Protocols

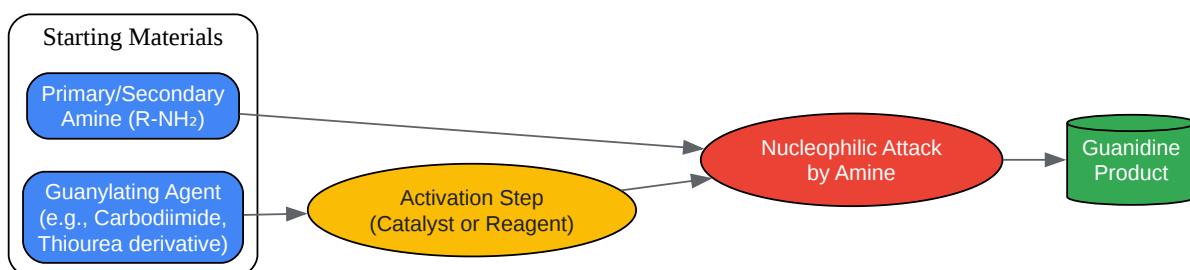
A prominent application of guanidine carbonate is in multicomponent reactions to form heterocycles. The Biginelli reaction, which traditionally uses urea, can be adapted to use guanidine (liberated from its carbonate salt *in situ*) to synthesize 2-amino-3,4-dihydropyrimidines. These structures are privileged scaffolds in medicinal chemistry, found in calcium channel blockers and antihypertensive agents.[\[10\]](#)

A typical reaction involves the one-pot condensation of a β -dicarbonyl compound, an aldehyde, and guanidine carbonate.

[Click to download full resolution via product page](#)

Fig. 2: General experimental workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine


This protocol details the synthesis of a substituted pyrimidine via the reaction of guanidine carbonate and 2,4-pentanedione (acetylacetone).[\[11\]](#)[\[12\]](#)

- **Reagent Preparation:** In a 50 mL round-bottomed flask, combine guanidine carbonate (2.7 g) and sodium acetate (1.5 g). Add 10 mL of water and swirl until all solids are dissolved.[\[11\]](#)
Note: Some procedures may use sodium carbonate or sodium hydroxide as the base and may use guanidine salts like the hydrochloride or nitrate directly.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Reaction Initiation:** To the resulting solution, add 2,4-pentanedione (3.0 mL) all at once. Swirl the flask for 1-2 minutes to ensure thorough mixing.[\[11\]](#)

- Heating: Attach a reflux condenser to the flask and heat the mixture at reflux for 10-15 minutes.[11] Alternative conditions reported in the literature include heating at 95-100°C for 2-3 hours.[12][14]
- Isolation: Pour the hot reaction mixture into a small beaker and cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.
- Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water.[15] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
- Characterization: The final product, 2-amino-4,6-dimethylpyrimidine, is a white solid with a melting point of 152-155°C.[13] Structure can be confirmed by spectroscopic methods (¹H-NMR, IR, MS).[13] Expected yield under optimized conditions can be high, with some reports citing yields of 75-88%. [13][14]

Guanylation, the process of adding a guanidine group to a molecule (typically an amine), is fundamental in medicinal chemistry. While various specialized reagents exist for this transformation, guanidine carbonate can be used in certain contexts, often by conversion to a more reactive intermediate. The direct guanylation of amines with carbodiimides is considered the most atom-economical route, and guanidine-based catalysts are often employed.[16]

The general logic of guanylation involves the activation of a precursor followed by nucleophilic attack by an amine.

[Click to download full resolution via product page](#)

Fig. 3: Logical flow of a catalytic guanylation reaction.

Experimental Protocol: General Guanylation using a Polymer-Bound Thiopseudourea

While not using guanidine carbonate directly, this protocol illustrates a common modern method for guanylation, a key reaction type for which the guanidine moiety is the ultimate goal.

- **Reaction Setup:** In a suitable reaction vessel, mix the amine (1 mmol) with a polymer-bound bis(tert-butoxycarbonyl)thiopseudourea reagent (5 mmol).
- **Solvent Addition:** Add tetrahydrofuran (THF, 5 mL) to the mixture.
- **Reaction:** Stir the suspension at room temperature for approximately 40 hours.
- **Work-up:** Filter the reaction mixture to remove the polymer resin. Wash the resin with additional THF (2 x 3 mL).
- **Isolation:** Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the pure, protected monosubstituted guanidine. The Boc protecting groups can be removed using standard acidic deprotection methods.

Role in Drug Development and Pharmaceutical Synthesis

The guanidine functional group is a privileged structure in medicinal chemistry due to its ability to form strong, charge-reinforced hydrogen bonds with biological targets like enzymes and receptors. Guanidine carbonate serves as a key starting material for introducing this moiety into active pharmaceutical ingredients (APIs).^[1] It is used in the synthesis of a wide range of therapeutic agents, including:

- **Antidiabetic Agents:** While not the primary precursor for major biguanides, it can be used in specific synthetic routes to introduce the necessary functional groups.^[1]
- **Antihypertensive and Antiviral Drugs:** The guanidine group is critical for the therapeutic action of many antibacterial, antiviral, and antihypertensive agents.^[1]

- pH Regulation: In pharmaceutical formulations, guanidine carbonate can act as a pH adjuster or buffer, which is crucial for maintaining the stability and efficacy of many drug products.[\[1\]](#)

Safety and Handling

Guanidine carbonate is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[\[3\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. It should be stored away from strong acids and oxidizing agents.[\[5\]](#)[\[9\]](#)

Conclusion

Guanidine carbonate is a foundational and economically significant raw material in organic synthesis. Its robust utility as a strong organic base and as a precursor for the vital guanidine moiety ensures its continued importance in academic research and industrial applications, particularly in the development of novel pharmaceuticals and fine chemicals. A thorough understanding of its properties, reactivity, and handling is essential for any scientist or researcher working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... wap.guidechem.com
- 3. Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 4. Guanidine carbonate (CAS 593-85-1) - Chemical & Physical Properties by Cheméo [\[chemeo.com\]](http://chemeo.com)
- 5. geneseo.edu [geneseo.edu]

- 6. Guanidinium carbonate - Sciencemadness Wiki [sciemadness.org]
- 7. sincerechemical.com [sincerechemical.com]
- 8. China Guanidine Carbonate Manufacturers [pengshengchem.com]
- 9. Guanidine carbonate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Solved PRELAB EXERCISE EXPERIMENT 26 Synthesis of a | Chegg.com [chegg.com]
- 12. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 13. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [Guanidine Carbonate: A Versatile Raw Material in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580651#guanidine-carbonate-as-a-raw-material-for-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com